Methyl 4,6-dihydroxy-2,3-dimethylbenzoate
Description
Methyl 4,6-dihydroxy-2,3-dimethylbenzoate is a phenolic ester derivative characterized by a benzoate core substituted with hydroxyl groups at positions 4 and 6, methyl groups at positions 2 and 3, and a methyl ester at the carboxyl position. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 236.104 g/mol (calculated from exact mass data) . This compound was identified as a degradation product of ultraviolet-degraded polyethylene terephthalate (PET) films using pyrolysis–gas chromatography–mass spectrometry (Py-GC/MS). However, its dimethyl ether derivative (methyl 4,6-dimethoxy-2,3-dimethylbenzoate) was detected in the same study, with a match factor of 691 in the NIST database, though the parent compound itself remains unregistered in standard spectral databases . Limited bioactivity or natural occurrence data are currently available for this compound, highlighting a gap in its pharmacological or environmental characterization.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 4,6-dihydroxy-2,3-dimethylbenzoate |
InChI |
InChI=1S/C10H12O4/c1-5-6(2)9(10(13)14-3)8(12)4-7(5)11/h4,11-12H,1-3H3 |
InChI Key |
QCEVKSVMCRLLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C(=O)OC)C |
Origin of Product |
United States |
Biological Activity
Methyl 4,6-dihydroxy-2,3-dimethylbenzoate, also known as atraric acid or its methyl ester derivative, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.
Molecular Formula: C₁₀H₁₂O₄
Molar Mass: 196.2 g/mol
Melting Point: 144 - 146 °C
Solubility: Insoluble at 20 °C
Anticancer Properties
This compound has shown significant anticancer activity, particularly against prostate cancer. In a study involving human prostate carcinoma cells (LNCaP), atraric acid demonstrated the ability to inhibit cell growth effectively. The compound's mechanism of action includes antiandrogenic effects that disrupt androgen receptor signaling pathways, which are crucial for prostate cancer cell proliferation .
Antimicrobial Effects
Research indicates that this compound exhibits antimicrobial properties. It has been identified in various lichen species and has been shown to inhibit the growth of certain pathogens. For instance, studies have highlighted its effectiveness against Legionella pneumophila, suggesting its potential as an antibacterial agent .
Enzyme Modulation
This compound has also been found to modulate enzyme activities. It acts as an inhibitor of several key enzymes involved in metabolic pathways, including protein kinase C and topoisomerase II. These interactions could be leveraged for therapeutic strategies aimed at conditions like cancer and inflammation .
Case Studies and Research Findings
- Prostate Cancer Inhibition
- Antimicrobial Activity
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the hydroxyl and methyl groups on the benzoate structure can significantly affect biological activity. For example:
- Compounds with additional methyl groups at specific positions enhance anticancer efficacy.
- Hydroxyl substitutions improve enzyme inhibition profiles.
| Compound | Structure | Activity |
|---|---|---|
| Atraric Acid | Structure | Anticancer, Antimicrobial |
| Methyl Ester Derivative | Structure | Enhanced bioactivity |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. Notably:
Comparison with Similar Compounds
(i) Functional Group Variations
- Aldehyde vs. Ester : The benzaldehyde derivative (CAS 2990-31-0) shares the 4,6-dihydroxy-2,3-dimethyl substitution but replaces the ester group with an aldehyde, reducing its molecular weight by ~70 g/mol compared to this compound .
- Isoindole Core : Compound 282 features an isoindole ring system with hydroxyls at positions 4 and 6, diverging entirely from the benzoate ester structure .
(ii) Substitution Patterns
- Positional Isomerism: Ethyl 2,4-dihydroxy-6-methylbenzoate differs in hydroxyl and methyl group placement (positions 2, 4, and 6) compared to the 4,6-dihydroxy-2,3-dimethyl substitution in the target compound .
- Atromentin Derivatives: Atromentin dimethyl ether contains a benzoquinone core with methoxy and phenyl substituents, making it structurally distinct from phenolic esters .
(iv) Spectral and Database Presence
- Spectral Data : this compound lacks NIST database registration, unlike its dimethyl ether derivative or the benzaldehyde analogue (CAS 2990-31-0), which is well-documented .
- Synthesis Complexity : Atromentin derivatives require multi-step condensation reactions with sodium or zinc chloride, whereas this compound forms via PET photodegradation, suggesting divergent synthetic pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4,6-dihydroxy-2,3-dimethylbenzoate, and how can structural purity be validated?
- Methodological Answer : Synthesis typically involves esterification of 4,6-dihydroxy-2,3-dimethylbenzoic acid using methanol under acid catalysis. For validation:
- Chromatography : Use HPLC or GC with standards to confirm purity (>95% by GC, as in ).
- Spectroscopy : Employ -NMR to verify methyl ester formation (δ ~3.8–3.9 ppm for -OCH) and hydroxyl group positions (δ ~5–6 ppm for phenolic -OH) .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .
Q. How does this compound function in biosynthetic pathways?
- Methodological Answer : Radiolabeling studies (e.g., -glucose tracing) demonstrate its role as a precursor in polyketide-derived mycophenolic acid biosynthesis. Key steps involve polyketide synthase (PKS) assembly and subsequent O-methylation .
Advanced Research Questions
Q. How can conflicting ADMET data for this compound derivatives be resolved?
- In vitro assays : Test CYP inhibition (e.g., CYP3A4: 52.07% probability) using human liver microsomes.
- Permeability studies : Compare Caco-2 cell monolayer results (75.79% absorption) with in vivo bioavailability (61.43%) to identify transport limitations.
- Table 1 : Key ADMET Properties (from ):
| Property | Value |
|---|---|
| Human Intestinal Absorption | 96.42% |
| CYP1A2 Inhibition | 96.06% |
| Hepatotoxicity Risk | 58.75% |
Q. What enzymatic targets are predicted for this compound analogs, and how can they be experimentally validated?
- Methodological Answer :
- Predicted Targets (from ):
- DNA repair enzyme (CHEMBL5619, 98.94% probability).
- Dual-specificity phosphatase (CHEMBL2635, 94.14% probability).
- Validation Strategies :
- Enzyme inhibition assays : Use recombinant proteins (e.g., P27695) with substrate analogs.
- CRISPR knockouts : Assess phenotypic changes in model organisms (e.g., yeast or zebrafish).
Q. How can crystallographic data resolve structure-function relationships in this compound derivatives?
- Methodological Answer :
- Crystal Structure Analysis : Compare with analogs like ethyl 2,4-dihydroxy-6-methylbenzoate ( ) to identify hydrogen-bonding networks (e.g., O-H···O interactions stabilizing the aromatic ring).
- Docking Simulations : Map molecular interactions with predicted targets (e.g., DNA lyase) using software like AutoDock Vina.
Data Contradiction Analysis
Q. Why do in silico predictions of CYP3A4 substrate potential (52.07%) conflict with in vitro inhibition data (64.20%)?
- Methodological Answer :
- Assay Conditions : In silico models may not account for co-administered inhibitors/inducers. Validate with dual-activity assays (e.g., fluorometric cytochrome P450 inhibition/substrate kits).
- Species Variability : Test human vs. rodent microsomes to isolate species-specific effects .
Synthesis Optimization
Q. What strategies improve yield in multi-step syntheses of this compound analogs?
- Methodological Answer :
- Stepwise Protection : Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyls during esterification (as in ).
- Catalysis : Optimize DIPEA equivalents (e.g., 1.5 equiv. for triazine coupling, ) to reduce side reactions.
- Table 2 : Reported Yields for Analogous Syntheses:
| Compound | Yield | Reference |
|---|---|---|
| Methyl 4,5-dimethoxy-2-methylbenzoate | 98% | |
| Triazine-coupled benzoate derivative | 90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
